Benzoic acid, 2-fluoro-5-nitro-, 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester
Overview
Description
Benzoic acid, 2-fluoro-5-nitro-, 6’-methoxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3’-yl ester is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of 2-fluoro-5-nitrobenzoic acid. This intermediate can be synthesized through the nitration of 2-fluorobenzoic acid using a mixture of concentrated sulfuric acid and nitric acid . The resulting 2-fluoro-5-nitrobenzoic acid is then esterified with 6’-methoxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3’-ol under acidic conditions to form the final ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-fluoro-5-nitro-, 6’-methoxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3’-yl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as amines or thiols.
Reduction: The major product is the corresponding amine.
Ester Hydrolysis: The products are the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Benzoic acid, 2-fluoro-5-nitro-, 6’-methoxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3’-yl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the nitro and fluoro groups can influence its reactivity and binding affinity to molecular targets . The ester linkage and spiro structure may also play a role in its overall activity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitrobenzoic acid: Shares the fluoro and nitro groups but lacks the ester and spiro structure.
6’-Methoxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3’-ol: Contains the spiro structure but lacks the fluoro and nitro groups.
Uniqueness
Benzoic acid, 2-fluoro-5-nitro-, 6’-methoxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3’-yl ester is unique due to its combination of functional groups and complex structure. This uniqueness makes it valuable for specific applications where these combined properties are required .
Properties
IUPAC Name |
(6'-methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-fluoro-5-nitrobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16FNO8/c1-35-16-7-9-21-24(13-16)37-25-14-17(36-26(31)19-12-15(30(33)34)6-11-23(19)29)8-10-22(25)28(21)20-5-3-2-4-18(20)27(32)38-28/h2-14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIXXPVOZGCMEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C5=C(C=CC(=C5)[N+](=O)[O-])F)C6=CC=CC=C6C(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16FNO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201124037 | |
Record name | 6′-Methoxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3′-yl 2-fluoro-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201124037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609395-29-0 | |
Record name | 6′-Methoxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3′-yl 2-fluoro-5-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6′-Methoxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3′-yl 2-fluoro-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201124037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does DSP-1 contribute to cellular integrity?
A1: DSP-1 plays a crucial role in maintaining the structural integrity of cells, particularly those subjected to mechanical stress, such as cardiac myocytes. [] It achieves this by acting as a critical component of desmosomes, which are anchoring junctions that provide mechanical strength to tissues. []
Q2: Can you elaborate on the interaction between DSP-1 and other proteins?
A2: DSP-1 interacts with desmoplakin and desmin in cardiomyocytes. [] This interaction is essential for maintaining the integrity of desmosomes and intermediate filament networks, which are crucial for cellular structure and function. [] Mutations in desmoplakin, such as DSP-1-V30M and DSP-1-S299R, weaken its binding to DSP-1, potentially contributing to the development of arrhythmogenic right ventricular cardiomyopathy (ARVC). []
Q3: What is the role of DSP-1 in snRNA maturation?
A3: Research indicates that DSP-1, alongside DSP-4, exhibits synergistic activity in the 3’ end maturation of snRNA. [] This process is vital for the proper functioning of snRNA, which plays a crucial role in RNA splicing.
Q4: How does the interaction of DSP-1 with nitric oxide influence diatom response to stress?
A4: In the marine diatom Skeletonema costatum, the expression of a death-specific protein gene, ScDSP-1, is influenced by nitric oxide (NO). [] When electron flow in photosynthesis is disrupted, NO acts as a signaling molecule, triggering the upregulation of ScDSP-1. [] This suggests a role for ScDSP-1 in the diatom's response to environmental stress.
Q5: What is the molecular weight of DSP-1?
A5: Immunoblotting analyses, utilizing a monoclonal antibody (DP2.17) that targets human DSP-1, revealed a band at 250 kDa in various canine tissue extracts. [] This suggests that the molecular weight of canine DSP-1 is similar to that of its human counterpart.
Q6: What are the potential implications of using DSP-1 monoclonal antibodies in veterinary medicine?
A6: Monoclonal antibodies against DSP-1, such as DP2.17, have shown promising results in identifying canine desmoplakin isoform 1. [] This suggests that these antibodies could potentially be used in the diagnosis and investigation of desmoplakin-related skin disorders in dogs. []
Q7: How can understanding DSP-1 contribute to addressing ARVC?
A7: Reduced levels of DSP-1 at cell junctions were observed in cardiomyocytes from human ARVC patients. [] This finding suggests that DSP-1 deficiency could contribute to the pathogenesis of ARVC. [] Further research into the role of DSP-1 in ARVC may pave the way for developing novel therapeutic strategies.
Q8: How does DSP-1 impact our understanding of regeneration in brittle stars?
A8: In the context of regeneration in brittle stars like Amphiura filiformis, a DSP-1 homologue was identified as one of the genes specifically activated during the process. [] This finding underscores the potential importance of DSP-1 in tissue regeneration, a process with potential implications for regenerative medicine.
Q9: What is the significance of identifying DSP-1 in the context of mitral valve prolapse (MVP)?
A9: Genetic analysis of patients with MVP revealed a likely pathogenic variant in the DSP gene in one individual. [] This association suggests a potential link between DSP and MVP, warranting further investigation into the role of desmosomal proteins in valvular diseases. []
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